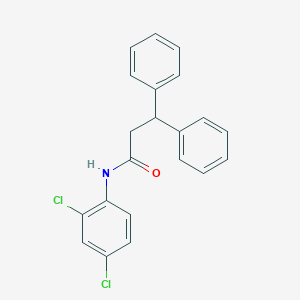
N-(2,4-dichlorophenyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-3,3-diphenylpropanamide, commonly known as DDCP, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties. DDCP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Wirkmechanismus
DDCP has been found to act as an inhibitor of the enzyme FAAH, which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. By inhibiting FAAH, DDCP can increase the levels of endocannabinoids in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
DDCP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, leading to a range of physiological effects, including reduced pain sensation, increased appetite, and modulation of the immune system. DDCP has also been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
DDCP has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, making it easy to store and transport. However, there are also limitations to the use of DDCP in laboratory experiments. It can be difficult to work with due to its low solubility in water, and it may exhibit non-specific effects in some assays.
Zukünftige Richtungen
There are several future directions for research on DDCP. One area of interest is the development of more potent and selective inhibitors of FAAH. Another area of interest is the investigation of the potential therapeutic applications of DDCP, particularly in the treatment of inflammatory conditions. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of DDCP, as well as its potential limitations and side effects.
Synthesemethoden
DDCP can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Schotten-Baumann reaction, and the Ullmann reaction. The most commonly used method for synthesizing DDCP is the Friedel-Crafts acylation reaction, which involves the reaction of 2,4-dichlorobenzoyl chloride with diphenylpropane in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
DDCP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. DDCP has been studied for its potential use as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. It has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Eigenschaften
Molekularformel |
C21H17Cl2NO |
|---|---|
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H17Cl2NO/c22-17-11-12-20(19(23)13-17)24-21(25)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,24,25) |
InChI-Schlüssel |
HODQSZUKAABPRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



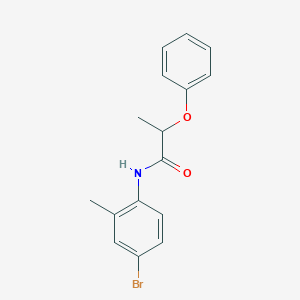

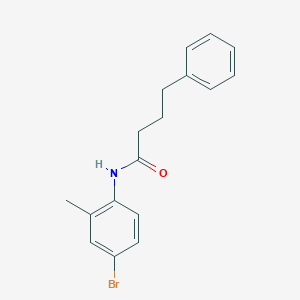

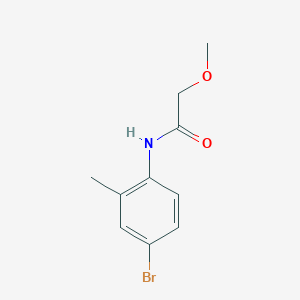
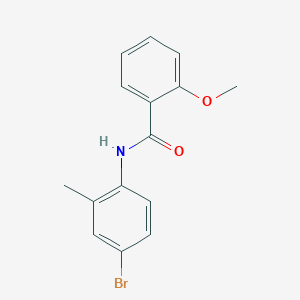




![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)
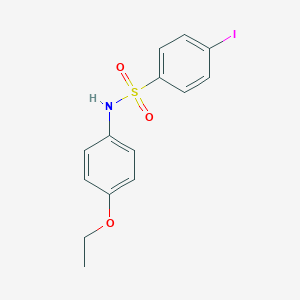

![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)